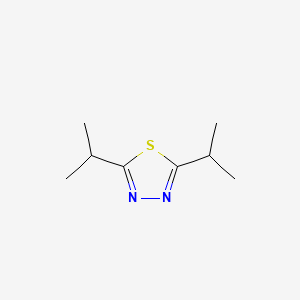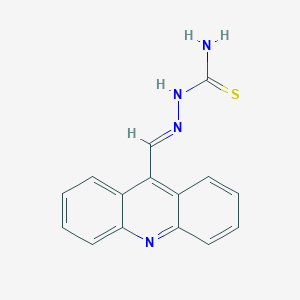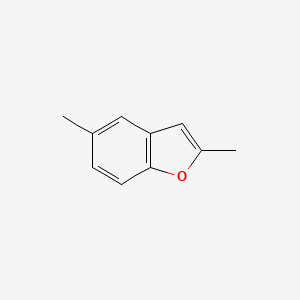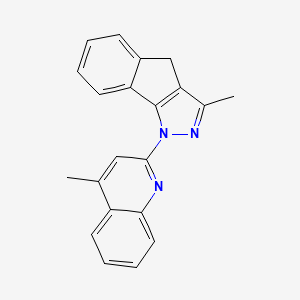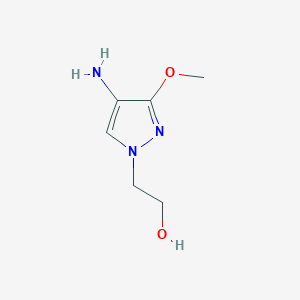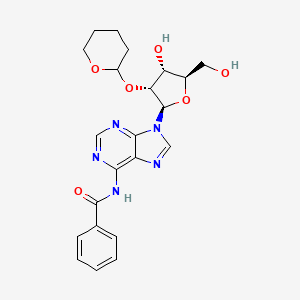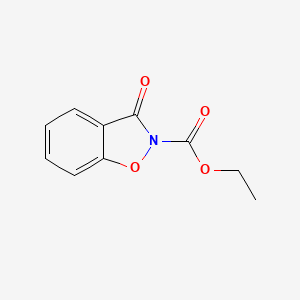
4,7-Dimethoxy-2-nitro-1-benzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Dimethoxy-2-nitrobenzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of methoxy groups at positions 4 and 7, along with a nitro group at position 2, gives this compound unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dimethoxy-2-nitrobenzofuran typically involves the nitration of 4,7-dimethoxybenzofuran. This can be achieved through electrophilic nitration using a mixture of nitric acid and acetic anhydride. The reaction is carried out under controlled temperatures to ensure the selective introduction of the nitro group at the 2-position .
Industrial Production Methods: Industrial production of 4,7-Dimethoxy-2-nitrobenzofuran may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4,7-Dimethoxy-2-nitrobenzofuran undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Reduction: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles.
Major Products Formed:
Reduction: 4,7-Dimethoxy-2-aminobenzofuran.
Oxidation: 4,7-Dimethoxy-2-nitrobenzofuran-3,6-quinone.
Substitution: Various substituted benzofurans depending on the nucleophile used.
Scientific Research Applications
4,7-Dimethoxy-2-nitrobenzofuran has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex benzofuran derivatives.
Biology: Studied for its potential antimicrobial and antiparasitic activities.
Medicine: Investigated for its potential use in developing new therapeutic agents, particularly for its antimicrobial properties.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The biological activity of 4,7-Dimethoxy-2-nitrobenzofuran is primarily due to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. Additionally, the methoxy groups may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .
Comparison with Similar Compounds
2-Nitrobenzofuran: Lacks the methoxy groups, resulting in different chemical and biological properties.
4,7-Dimethoxybenzofuran: Lacks the nitro group, which significantly alters its reactivity and biological activity.
3,5,6-Trimethyl-2-nitrobenzofuran: Exhibits different substitution patterns, leading to variations in its chemical behavior and applications.
Uniqueness: 4,7-Dimethoxy-2-nitrobenzofuran is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
65162-19-8 |
|---|---|
Molecular Formula |
C10H9NO5 |
Molecular Weight |
223.18 g/mol |
IUPAC Name |
4,7-dimethoxy-2-nitro-1-benzofuran |
InChI |
InChI=1S/C10H9NO5/c1-14-7-3-4-8(15-2)10-6(7)5-9(16-10)11(12)13/h3-5H,1-2H3 |
InChI Key |
RTLHENARIGEKEH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(OC2=C(C=C1)OC)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine](/img/structure/B12900327.png)
![Isoxazolo[2,3-b][1,2]oxazine, hexahydro-3a-methoxy-2-phenyl-, trans-](/img/structure/B12900330.png)

